

A Technical Guide to OLHHA (Hypothelial Compound)

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Compound of Interest

Compound Name: OLHHA

Cat. No.: B15619467

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Disclaimer: No publicly available scientific literature or data could be found for a compound designated "**OLHHA**." The following technical guide is a representative example created to fulfill the user's request for a specific content structure, data presentation, and visualization style. All data, protocols, and pathways are hypothetical and for illustrative purposes only.

Quantitative Data Summary

This section summarizes the in vitro and in vivo quantitative data for the hypothetical compound **OLHHA**, a novel inhibitor of Target Kinase 1 (TK1).

Table 1: In Vitro Potency and Selectivity of **OLHHA**

Target	Assay Type	IC ₅₀ (nM)	K _i (nM)	Fold Selectivity vs. TK1
TK1	LanthaScreen™ Eu Kinase Binding	15.2	8.9	1x
TK2	ADP-Glo™ Kinase Assay	850	497	56x
TK3	Z'-LYTE™ Kinase Assay	>10,000	>5,000	>658x
PKA	ADP-Glo™ Kinase Assay	2,300	1,345	151x
ROCK1	LanthaScreen™ Eu Kinase Binding	1,800	1,053	118x

Table 2: Pharmacokinetic Properties of **OLHHA** in Sprague-Dawley Rats

Parameter	Oral (PO)	Intravenous (IV)
Dose	10 mg/kg	2 mg/kg
T _{1/2} (h)	6.8	4.2
T _{max} (h)	1.5	-
C _{max} (ng/mL)	895	1,240
AUC _{0-inf} (ng·h/mL)	4,520	2,980
Bioavailability (F%)	30.3%	-
CL (mL/min/kg)	-	11.2
V _{ss} (L/kg)	-	3.8

Key Experimental Protocols

This section details the methodology for a primary binding assay used to determine the potency of **OLHHA** against its intended target, TK1.

Protocol: LanthaScreen™ Eu Kinase Binding Assay for TK1

- Reagent Preparation:
 - Prepare 10X Kinase Buffer A: 500 mM HEPES pH 7.5, 100 mM MgCl₂, 10 mM EGTA.
 - Prepare 1X Kinase Buffer B: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
 - Prepare Europium-labeled anti-His-Tag Antibody (Eu-Antibody) working solution (5 nM) in Kinase Buffer B.
 - Prepare Alexa Fluor™ 647-labeled Kinase Tracer 236 working solution (30 nM) in Kinase Buffer B.
 - Prepare TK1 Kinase (His-tagged) working solution (20 nM) in Kinase Buffer B.
- Compound Dilution:
 - Perform a 10-point serial dilution of **OLHHA** in 100% DMSO, starting at a 1 mM stock concentration.
 - Create intermediate dilutions by transferring 1 µL of each compound concentration into 99 µL of Kinase Buffer B.
- Assay Procedure:
 - Add 5 µL of the intermediate compound dilution or buffer control to the wells of a low-volume 384-well plate (e.g., Corning #3676).
 - Add 5 µL of the TK1 Kinase working solution to all wells.

- Combine equal volumes of the Eu-Antibody and Tracer 236 working solutions to create a 2X Detection Mix.
- Add 10 μ L of the 2X Detection Mix to all wells.
- Seal the plate, centrifuge at 1000 x g for 1 minute, and incubate at room temperature for 60 minutes, protected from light.
- Data Acquisition and Analysis:
 - Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET), such as a Tecan Spark® or similar instrument.
 - Measure emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
 - Calculate the Emission Ratio (665 nm / 615 nm).
 - Plot the Emission Ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Visualizations: Pathways and Workflows

This section provides diagrams illustrating the proposed mechanism of action for **OLHHA** and a typical experimental workflow for its evaluation.

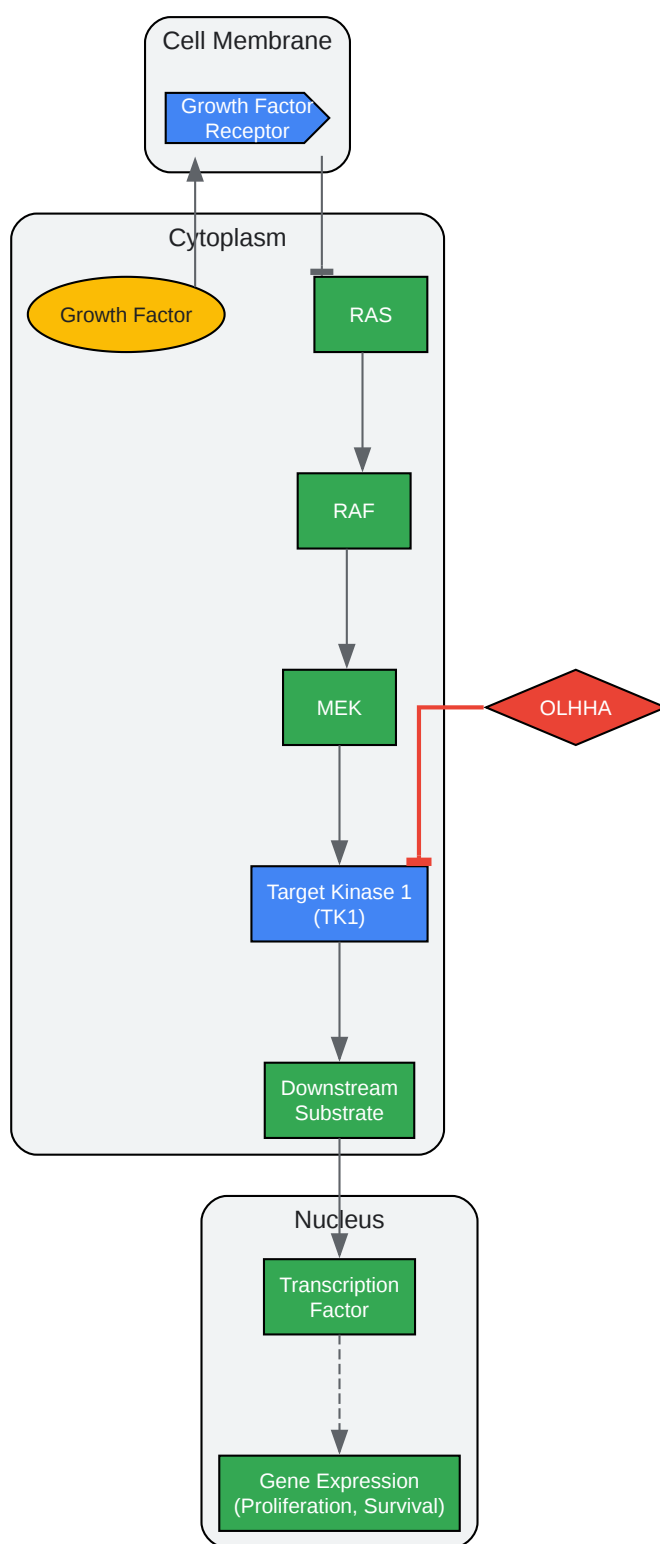


Figure 1: Proposed Mechanism of Action of OLHHA

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Figure 1: Proposed Mechanism of Action of **OLHHA**

Figure 2: In Vivo Efficacy Study Workflow

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